molecular formula C19H17N7 B12203517 Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine

Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine

Cat. No.: B12203517
M. Wt: 343.4 g/mol
InChI Key: NMAIXAXOYXVSJG-UHFFFAOYSA-N
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Description

Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine is a complex organic compound that features a pteridine core structure substituted with a benzyl group and a pyridylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine typically involves multi-step organic reactions. One common approach is the condensation of a pteridine derivative with a benzylamine and a pyridylmethylamine under controlled conditions. The reaction may require catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The benzyl and pyridylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving pteridine derivatives.

    Industry: It can be used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Pteridine derivatives: Compounds with similar core structures but different substituents.

    Benzylamines: Compounds featuring a benzyl group attached to an amine.

    Pyridylmethylamines: Compounds with a pyridylmethyl group attached to an amine.

Uniqueness

Benzyl{2-[(3-pyridylmethyl)amino]pteridin-4-yl}amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N7

Molecular Weight

343.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(pyridin-3-ylmethyl)pteridine-2,4-diamine

InChI

InChI=1S/C19H17N7/c1-2-5-14(6-3-1)12-23-18-16-17(22-10-9-21-16)25-19(26-18)24-13-15-7-4-8-20-11-15/h1-11H,12-13H2,(H2,22,23,24,25,26)

InChI Key

NMAIXAXOYXVSJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NCC4=CN=CC=C4

Origin of Product

United States

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